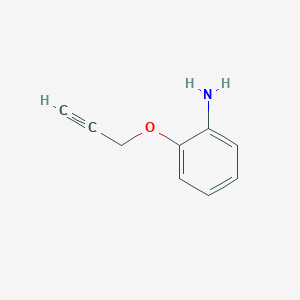

2-(Prop-2-yn-1-yloxy)aniline

Description

Significance of Aniline (B41778) and Alkyne Scaffolds in Modern Organic Synthesis

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. researchgate.netmdpi.com The amino group attached to the aromatic ring not only imparts basicity but also directs electrophilic substitution and participates in a variety of coupling reactions. researchgate.netorganic-chemistry.org This makes aniline scaffolds crucial in the production of pharmaceuticals, dyes, polymers, and advanced materials. researchgate.net The ability of the amino group to form hydrogen bonds also plays a pivotal role in supramolecular chemistry and the design of molecules with specific binding properties. researchgate.net

Alkynes, characterized by a carbon-carbon triple bond, are another cornerstone of modern organic synthesis. rsc.orgresearchgate.netrsc.org The high electron density and linear geometry of the alkyne group make it a versatile handle for a multitude of chemical transformations. rsc.org Terminal alkynes are particularly valuable for their participation in powerful reactions such as the Sonogashira coupling, Glaser coupling, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as a "click" reaction. rsc.orgresearchgate.net These reactions enable the construction of complex molecular architectures and are widely employed in medicinal chemistry, materials science, and bioconjugation. rsc.orgresearchgate.net

Strategic Importance of Propargyl Ethers in Chemical Transformations

Propargyl ethers, which feature a propargyl group (a prop-2-yn-1-yl group) linked to an oxygen atom, are a strategically important class of compounds. mdpi.comacs.org The propargyl moiety serves as a masked carbonyl group and can participate in a variety of transformations, including rearrangements, cyclizations, and addition reactions. mdpi.comcsic.es The Claisen rearrangement of propargyl vinyl ethers to allenic aldehydes is a classic example of their synthetic utility. csic.es Furthermore, the terminal alkyne of the propargyl group can be readily functionalized, making propargyl ethers valuable intermediates in the synthesis of complex natural products and other target molecules. mdpi.com The steric and electronic properties of the propargyl ether can also influence the stereoselectivity of reactions at adjacent chiral centers. acs.org

Positioning 2-(Prop-2-yn-1-yloxy)aniline within Contemporary Chemical Research

This compound integrates the key features of an aniline, an alkyne, and a propargyl ether into a single, compact molecule. This unique combination of functional groups makes it a highly versatile and valuable building block in contemporary chemical research. The aniline moiety provides a site for N-functionalization and directs reactions on the aromatic ring, while the terminal alkyne of the propargyl ether group is poised for a wide range of coupling and cyclization reactions.

Research has shown that this compound can be synthesized and utilized in studies exploring the generation of oxygen-heterocycles. rsc.org Although attempts to cyclize it using certain tin-based catalysts were unsuccessful, its availability as a starting material opens avenues for exploring other catalytic systems. rsc.org The presence of both a nucleophilic amino group and an electrophilic-receptive alkyne within the same molecule allows for its potential use in intramolecular reactions to construct novel heterocyclic frameworks. Furthermore, its structure is analogous to other propargylated anilines that have been successfully employed in tandem cyclization reactions. researchgate.net

The strategic placement of the propargyloxy group at the ortho position to the amine is particularly significant. This arrangement can facilitate intramolecular cyclization reactions, leading to the formation of five- or six-membered heterocyclic rings, which are prevalent motifs in many biologically active compounds. The compound's utility is further highlighted by the successful synthesis of related N-propargylated aniline derivatives and their subsequent transformations. acs.org

Below is a data table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52536-39-7 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| Physical Form | Liquid |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-prop-2-ynoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGLRUYXGNMDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444601 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52536-39-7 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Prop 2 Yn 1 Yloxy Aniline and Its Derivatives

Established Synthetic Pathways to 2-(Prop-2-yn-1-yloxy)aniline Precursors

The creation of this compound often begins with the synthesis of its precursors. This typically involves the strategic introduction of the propargyl group onto a suitably functionalized aniline (B41778) or nitrobenzene (B124822) derivative.

A common precursor to this compound is an ortho-alkynylated nitroarene. The synthesis of such compounds can be achieved through rhodium-catalyzed ortho-alkynylation of nitroarenes. nih.govrsc.orgrsc.org This method allows for the regioselective introduction of an alkyne group at the position ortho to the nitro group. nih.govrsc.orgrsc.org A variety of nitroarenes can be functionalized using this approach, tolerating a range of other functional groups on the aromatic ring. nih.gov The resulting ortho-alkynyl nitroarenes can then be transformed into the corresponding anilines through selective reduction of the nitro group, for instance, using iron in acidic conditions, which leaves the alkyne functionality intact. nih.govrsc.org

Another approach involves the high-pressure ammonolysis of o-chloronitrobenzene to produce o-nitroaniline. google.com This precursor can then potentially be subjected to further functionalization to introduce the propargyloxy group.

The table below summarizes the conditions for the rhodium-catalyzed ortho-alkynylation of nitroarenes.

| Catalyst | Reactant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Rh(III) | Nitrobenzene | Not specified | Not specified | 40-95 | nih.gov |

| Rh(III) | 1-Nitropyrene | Not specified | Not specified | Excellent | nih.govrsc.org |

| Rh(III) | Nitrendipine | Not specified | Not specified | 40 | rsc.org |

In multi-step syntheses involving anilines, the protection of the amino group is often a critical step to prevent unwanted side reactions. organic-chemistry.org Carbamates are a common choice for protecting amines. organic-chemistry.orgmasterorganicchemistry.com Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), benzyl (B1604629) chloroformate (Cbz-Cl), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are frequently used to form these protective groups. masterorganicchemistry.com The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. nih.gov

For instance, the Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group can be removed by catalytic hydrogenation, and the Fmoc group is labile to basic conditions, often using piperidine. masterorganicchemistry.comreddit.com This differential reactivity allows for orthogonal protection strategies, where one protecting group can be selectively removed in the presence of another. organic-chemistry.org

More recently, a new sulfonamide protecting group, termed Nms, has been developed. nih.gov Nms-amides are notable for their stability and can be selectively cleaved under mild conditions. nih.gov

The following table outlines common protecting groups for anilines and their deprotection conditions.

| Protecting Group | Reagent for Protection | Deprotection Conditions | Reference |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | masterorganicchemistry.com |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | masterorganicchemistry.com |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc chloride (Fmoc-Cl) | Piperidine | masterorganicchemistry.comreddit.com |

| Nms (a sulfonamide) | NmsCl | Thiol and base at 23 °C | nih.gov |

Ortho-Nitro Aniline Alkynylation Strategies

General Principles of Propargyl Ether Formation

The introduction of the propargyl group via an ether linkage is a key step in the synthesis of this compound. This is typically achieved through etherification reactions.

A widely used method for forming propargyl ethers is the reaction of a hydroxyaromatic compound with a propargyl halide, such as propargyl bromide or propargyl chloride. google.comgoogle.comresearchgate.net This reaction is generally carried out in the presence of a base. google.complos.org The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then displaces the halide from the propargyl halide in a nucleophilic substitution reaction. plos.org

Commonly used bases include alkali metal hydroxides (e.g., sodium hydroxide), carbonates (e.g., potassium carbonate), and hydrides (e.g., sodium hydride). google.complos.orguio.no The reaction is often performed in a suitable solvent, such as acetone (B3395972) or dimethylformamide (DMF). plos.org To enhance the reaction rate and yield, a phase transfer catalyst, like tetrabutylammonium (B224687) bromide, can be employed, particularly when using an aqueous solution of an alkaline agent. google.comgoogle.com These catalysts facilitate the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase where the reaction occurs. google.com The reaction temperature can range from 0°C to 100°C. google.comgoogle.com

A study reported the synthesis of various (prop-2-ynyloxy)benzene derivatives by reacting substituted phenols with propargyl bromide in the presence of potassium carbonate in acetone, with yields ranging from 53% to 85%. plos.org

The table below provides examples of conditions for propargyl ether formation.

| Hydroxyaromatic Compound | Propargyl Halide | Base | Catalyst | Solvent | Yield (%) | Reference |

| Bisphenol A | Propargyl chloride | Sodium hydroxide | Tetrabutylammonium bromide | Water | 94.5 | google.com |

| Substituted Phenols | Propargyl bromide | Potassium carbonate | None | Acetone | 53-85 | plos.org |

| 5-Hydroxy-2-nitrobenzaldehyde | 3-Bromo-1-propyne | Potassium carbonate | TBAB | DMF | Not specified | acs.org |

| 2-Naphthol | Propargyl bromide | Not specified | Not specified | Not specified | Excellent | researchgate.net |

| 2-Nitrophenol | Propargyl bromide | Not specified | Not specified | Not specified | Excellent | researchgate.net |

Synthesis of Analogues and Substituted Derivatives of this compound

The synthetic methodologies described can be adapted to produce a variety of analogues and substituted derivatives of this compound, allowing for the exploration of structure-activity relationships in various applications.

The synthesis of positional isomers, such as 3- and 4-(prop-2-yn-1-yloxy)aniline, can be achieved by starting with the corresponding nitrophenol isomers. For example, 4-(prop-2-yn-1-yloxy)aniline can be prepared by reacting 4-nitrophenol (B140041) with propargyl bromide, followed by reduction of the nitro group.

Aryl-substituted variants can be synthesized by employing appropriately substituted anilines or phenols as starting materials. For instance, the synthesis of 3-bromo-5-(prop-2-yn-1-yloxy)aniline (B13446993) involves the bromination of 5-(prop-2-yn-1-yloxy)aniline. evitachem.com The propargyloxy group can be introduced via alkylation with propargyl alcohol or its derivatives. evitachem.com

Furthermore, N-substituted derivatives can be prepared. For example, N-methyl-4-(prop-2-yn-1-yloxy)aniline is synthesized by the methylation of 4-(prop-2-yn-1-yloxy)aniline using methyl iodide in the presence of a base.

Research has also demonstrated the synthesis of N-(phenyl(2-(prop-2-yn-1-yloxy)phenyl)methyl)aniline through the propargylation of an N-alkylated precursor. acs.org Additionally, various substituted ((prop-2-yn-1-yloxy)methyl)benzene derivatives have been synthesized with substituents such as fluoro, chloro, bromo, and trifluoromethyl on the phenyl ring. nih.gov

The following table lists some synthesized analogues of this compound.

| Compound Name | Starting Materials | Key Reaction Steps | Reference |

| 3-Bromo-5-(prop-2-yn-1-yloxy)aniline | 5-(prop-2-yn-1-yloxy)aniline | Bromination | evitachem.com |

| N-Methyl-4-(prop-2-yn-1-yloxy)aniline | 4-(prop-2-yn-1-yloxy)aniline, Methyl iodide | Methylation | |

| N-(Phenyl(2-(prop-2-yn-1-yloxy)phenyl)methyl)aniline | N-alkylated precursor | Propargylation | acs.org |

| 1-Fluoro-4-((prop-2-yn-1-yloxy)methyl)benzene | Not specified | Not specified | nih.gov |

| 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene | Not specified | Not specified | nih.gov |

| 1-Bromo-4-((prop-2-yn-1-yloxy)methyl)benzene | Not specified | Not specified | nih.gov |

| 1-((Prop-2-yn-1-yloxy)methyl)-4-(trifluoromethyl)benzene | Not specified | Not specified | nih.gov |

Halogenated Propargyloxyanilines

The introduction of halogen atoms onto the aromatic ring of propargyloxyanilines is a key synthetic transformation for creating versatile intermediates. These halogenated derivatives serve as valuable building blocks for further functionalization, often through cross-coupling reactions, to generate more complex molecular architectures. The synthetic strategies for producing these compounds typically involve either the direct halogenation of a pre-formed propargyloxyaniline or the propargylation of a halogenated aminophenol or nitroaniline precursor, followed by reduction of the nitro group if necessary.

Bromination

The synthesis of brominated propargyloxyanilines can be achieved through electrophilic aromatic substitution on the aniline ring. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and yield of the reaction.

One reported method involves the bromination of a substituted propargyloxyaniline precursor. For instance, 3-Bromo-5-(prop-2-yn-1-yloxy)aniline has been synthesized from 5-(prop-2-yn-1-yloxy)aniline. evitachem.com This transformation typically employs a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. The reaction is commonly carried out in solvents such as dichloromethane (B109758) or acetic acid at room temperature or with gentle heating to ensure the reaction goes to completion. evitachem.com

Another approach involves the synthesis of N-alkynylated bromoanilines. The synthesis of 4-bromo-2-methyl-N,N-di(prop-2-ynyl)aniline has been documented with a 68% yield. plos.org

Table 1: Synthesis of Brominated Propargyloxyaniline Derivatives

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(prop-2-yn-1-yloxy)aniline | N-Bromosuccinimide (NBS), Dichloromethane or Acetic Acid | 3-Bromo-5-(prop-2-yn-1-yloxy)aniline | - | evitachem.com |

Chlorination

Chlorinated propargyloxyanilines are also important synthetic intermediates. Their preparation can be accomplished by starting with a chlorinated precursor that is subsequently modified to include the propargyloxy group.

For example, 4-Chloro-3-(prop-2-yn-1-yloxy)aniline has been prepared from a tert-butoxycarbonyl (Boc)-protected precursor, tert-butyl (4-chloro-3-(prop-2-yn-1-yloxy)phenyl)carbamate. beilstein-journals.org The deprotection step to yield the free aniline is carried out using trifluoroacetic acid (TFA) in dichloromethane at low temperatures (e.g., -10 °C to -5 °C). beilstein-journals.org This method highlights a common strategy where the reactive amino group is protected during other synthetic manipulations.

Additionally, more complex structures like 4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)aniline have been utilized as reactants in the synthesis of larger molecules, indicating their availability through established synthetic routes. acs.org

Table 2: Synthesis of Chlorinated Propargyloxyaniline Derivatives

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|

Iodination

Iodinated anilines are particularly useful for undergoing palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The synthesis of iodinated propargyloxyanilines can follow a pathway where a polyfluorinated aniline is first iodinated and then coupled with a terminal alkyne.

A general and efficient method for the selective iodination of polyfluorinated anilines involves using a combination of iodine (I₂) and iodic acid (HIO₃) in aqueous dioxane. lookchem.com This system has been shown to produce various polyfluorinated 2-iodoanilines in high yields (88–97%). lookchem.com For less reactive anilines, a more potent system like iodine with silver sulfate (B86663) (Ag₂SO₄) in ethanol (B145695) can be employed. lookchem.com

Once the iodoaniline is formed, it can be subjected to Sonogashira coupling with a suitable terminal alkyne to introduce the propargyloxy moiety or a related alkynyl group. The coupling is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (B128534) (Et₃N). lookchem.com This two-step sequence provides a versatile route to a wide range of ortho-alkynylated polyfluoroanilines. lookchem.com The kinetics of the iodination of various substituted anilines with iodine monochloride have also been studied, providing insight into the reaction mechanism. niscpr.res.in

Table 3: General Scheme for the Synthesis of Polyfluorinated ortho-Alkynylanilines

| Step | Reaction | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1 | Iodination | I₂–HIO₃, aq. Dioxane | Polyfluorinated 2-iodoaniline | lookchem.com |

Reactivity and Mechanistic Investigations of 2 Prop 2 Yn 1 Yloxy Aniline

Intramolecular Cyclization Pathways of ortho-Alkynyloxyanilines

The intramolecular cyclization of ortho-alkynyloxyanilines is a key method for synthesizing various heterocyclic compounds. These reactions involve the interaction of the aniline (B41778) and alkyne functionalities, often facilitated by a catalyst, to form new ring structures. The specific pathway and product depend heavily on the substrate, catalyst, and reaction conditions.

Metal-Catalyzed Cyclization Reactions

Metal catalysts play a crucial role in activating the alkyne group toward nucleophilic attack by the adjacent aniline or its ether-linked oxygen. This activation is a common strategy for initiating intramolecular cyclization. rsc.org While various transition metals are known to catalyze such reactions, research has also explored the utility of main group metals as Lewis acids. rsc.orgrsc.org

Investigations into main group metal Lewis acid catalysis have utilized tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃) to promote the cyclization of N-propargyl aniline derivatives. rsc.orgrsc.org These catalysts have proven effective in promoting hydroamination and hydroarylation reactions in related systems. rsc.org In this context, 2-(prop-2-yn-1-yloxy)aniline was synthesized and subjected to these catalytic conditions to explore the potential for generating oxygen-heterocycles. rsc.orgrsc.org The rationale was to determine if the Lewis acidic nature of SnCl₂ and InCl₃ could facilitate an intramolecular attack from the ether oxygen or the aniline nitrogen onto the activated alkyne. rsc.org

In the broader context of cyclization reactions of related N-propargyl anilines, regioselectivity is a critical factor, with possibilities for both "6-exo-dig" and "6-endo-dig" ring closures. rsc.orgrsc.org The "6-exo-dig" pathway involves the nucleophile attacking the inner carbon of the alkyne to form a six-membered ring with an exocyclic double bond, while the "6-endo-dig" pathway involves an attack on the terminal alkyne carbon to form a six-membered ring with an endocyclic double bond. rsc.orgrsc.org The outcome is often dependent on the substitution pattern of the alkyne. rsc.org For instance, terminal alkynes in N-propargyl ortho-diamines tend to undergo 6-exo-dig hydroamination, whereas internal alkynes can lead to 6-endo-dig hydroarylation products. rsc.orgrsc.org These considerations were pertinent to the study of this compound, where similar regioselective pathways could theoretically lead to different oxygen-containing heterocycles.

The cyclization reactions of N-propargyl aniline systems catalyzed by tin and indium chlorides are typically conducted under specific conditions. A standard protocol involves refluxing a solution of the substrate in isopropanol (B130326) under an aerobic atmosphere. rsc.orgrsc.org The presence of air and stoichiometric water is part of the optimized conditions. rsc.org The temperature is generally elevated to the reflux temperature of the solvent, which for isopropanol is 82 °C. rsc.org While isopropanol is a common solvent, others like toluene (B28343) have been used, though sometimes with lower yields. rsc.org These conditions, which proved successful for nitrogen-tethered substrates, were applied to this compound in an attempt to induce cyclization. rsc.orgrsc.org

Below is a table summarizing typical reaction conditions explored for the cyclization of related ortho-alkynyl aniline derivatives.

| Parameter | Condition | Rationale/Observation |

| Catalyst | SnCl₂·2H₂O or InCl₃ | Main group metal Lewis acids to activate the alkyne. rsc.orgrsc.org |

| Catalyst Loading | 25–50 mol% | Less than 25 mol% resulted in incomplete conversion. rsc.org |

| Atmosphere | Aerobic (Air) | Aerobic conditions were found to be suitable for the annulation. rsc.orgrsc.org |

| Solvent | Isopropanol | A standard solvent, with reactions run at reflux (82 °C). rsc.org |

| Temperature | Reflux | Elevated temperature is required to drive the reaction. rsc.org |

| Additives | Stoichiometric Water | Used in the standard protocol. rsc.org |

Regioselectivity and Stereochemical Considerations in Cycloaddition

Challenges and Limitations in Oxygen-Heterocycle Generation from this compound

A significant finding from reactivity studies is the pronounced difficulty in forming oxygen-heterocycles from this compound using main group metal catalysis. rsc.orgrsc.org Despite the success of SnCl₂ and InCl₃ in catalyzing the cyclization of analogous nitrogen-linked compounds (N-propargylanilines), these same conditions failed to produce any cyclized product from the oxygen-linked substrate. rsc.orgrsc.orgjku.at

In the experiments, when this compound was treated with catalytic amounts of SnCl₂·2H₂O under standard refluxing isopropanol conditions, no conversion to a cyclized scaffold was observed. rsc.orgrsc.orgjku.at The starting material was recovered, indicating a lack of reactivity for the desired intramolecular cyclization pathway. rsc.org This highlights a fundamental difference in reactivity between the oxygen-tethered and nitrogen-tethered systems under these specific Lewis acid-catalyzed conditions.

The table below details the outcome of the attempted cyclization.

| Substrate | Catalyst | Conditions | Outcome | Reference |

| This compound | SnCl₂·2H₂O (catalytic) | Refluxing isopropanol, aerobic | No conversion to a cyclized scaffold | rsc.org, rsc.org, jku.at |

Intermolecular Reactions and Conjugation Strategies

While intramolecular cyclization has proven challenging, this compound can participate in intermolecular reactions. For instance, the propargyl group can be introduced onto a molecule that already contains the 2-aminophenol (B121084) structure. In one synthetic pathway, an N-alkylated product, 2-(phenyl(phenylamino)methyl)phenol, was successfully propargylated to yield N-(phenyl(2-(prop-2-yn-1-yloxy)phenyl)methyl)aniline in excellent yield. acs.org This demonstrates a viable strategy for incorporating the this compound moiety into larger molecular frameworks through conjugation, where the propargyl group is added in a distinct synthetic step rather than participating in a ring-forming reaction. acs.org

Click Chemistry Applications of the Terminal Alkyne Moiety

The terminal alkyne group (propargyl group) is a key functional handle for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.netbeilstein-journals.org This approach is particularly prominent in the synthesis of complex molecules, bioconjugation, and materials science. researchgate.net

The most prominent click reaction involving the terminal alkyne of this compound and its derivatives is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). interchim.fr This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097), catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. interchim.fracs.org The copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and a reducing agent such as sodium ascorbate, is crucial for the reaction's efficiency and regioselectivity. interchim.frnih.govrsc.org The reaction is robust, can be performed in various solvents including aqueous media, and proceeds under mild conditions, often at room temperature. interchim.frchemrxiv.org

The general mechanism begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.gov This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-triazolide ring, which upon protonolysis, releases the 1,2,3-triazole product and regenerates the active catalyst. nih.govscience.gov This catalytic cycle allows for high yields with only substoichiometric amounts of copper. science.gov

The CuAAC reaction serves as a highly efficient method for synthesizing a diverse library of 1,2,3-triazole derivatives from alkyne-bearing molecules like this compound. By reacting it with various organic azides, a triazole ring is formed, covalently linking the aniline scaffold to another molecular fragment. This strategy has been employed to create complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

For instance, aniline derivatives containing the propargyl group can be reacted with a range of azides (e.g., benzyl (B1604629) azide, phenyl azide, substituted aryl azides) to produce the corresponding N-substituted 1,2,3-triazole products. mdpi.comresearchgate.net Research has demonstrated the synthesis of novel 1,2,3-triazole derivatives by reacting propargyl ether compounds with azidomethyl intermediates in the presence of a CuI catalyst. researchgate.net Similarly, tetrahydrocurcumin (B193312) derivatives linked to 1,2,3-triazoles have been synthesized via a click reaction between a propargylated precursor and various anilinederived azides. nih.gov

| Alkyne Precursor | Azide Partner | Catalyst System | Solvent | Product | Yield | Reference |

| N-(2-propynyl)aniline | Azidomethyl-triarylimidazole | CuI | tert-Butyl alcohol | Aminomethyl-substituted triazole | - | researchgate.net |

| Propargyl quinobenzothiazinium | 4-Chlorophenyl azide | CuSO₄·5H₂O / Sodium Ascorbate | DMF/H₂O | Aniline 1,2,3-triazole derivative | - | mdpi.com |

| Propargylated Tetrahydrocurcumin | Substituted Phenyl Azides | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | Triazole-linked THC derivative | 50-100% | nih.gov |

| 1-Iodo-2-(prop-2-yn-1-yloxy)benzene | n-Decyl Bromide (forms azide in situ) | CuI / NaN₃ | DMF | 1-n-Decyl-1,4-dihydrochromeno[4,3-d] Current time information in Bangalore, IN.cdnsciencepub.comrsc.orgtriazole | 86% | beilstein-journals.org |

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Reactivity of the Aniline Moiety in Condensation and Coupling Reactions

The primary amino group on the aniline ring is a potent nucleophile and can readily participate in condensation and coupling reactions, providing an orthogonal pathway for molecular elaboration.

The aniline moiety of this compound can undergo condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. scispace.com This reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming an unstable carbinolamine intermediate. eijppr.com Subsequent dehydration, often catalyzed by acid, yields the stable C=N double bond of the imine. scispace.comeijppr.com

This reaction is fundamental in the synthesis of various heterocyclic systems and ligands for coordination chemistry. For example, a Schiff base was synthesized by refluxing 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) with 2-aminoisoindoline-1,3-dione in ethanol (B145695) with a catalytic amount of acetic acid, yielding the product in 92%. tandfonline.com While this example uses the corresponding aldehyde, the principle reaction of an aniline with a carbonyl compound is a well-established synthetic transformation. scispace.comresearchgate.net

| Aniline Derivative | Carbonyl Compound | Conditions | Product Type | Reference |

| Primary Aromatic Amine | Aldehyde or Ketone | Acid or Base Catalysis | Imine (Schiff Base) | scispace.comeijppr.com |

| 2-Aminoisoindoline-1,3-dione | 4-(prop-2-yn-1-yloxy)benzaldehyde | Acetic acid, Ethanol, Reflux | Schiff Base | tandfonline.com |

| Substituted Aniline | 2-(prop-2-yn-1-yloxy)benzaldehyde | Au(PPh₃)OTf, CH₃OH/H₂O | Imine (intermediate in MCR) | semanticscholar.org |

The nucleophilic amino group of this compound can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form a stable amide bond. acs.org This reaction is a robust and widely used method for linking molecular fragments. For example, 4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)aniline was successfully converted into its corresponding amide by reaction with an acid chloride in dichloromethane (B109758) in the presence of pyridine. acs.org This transformation demonstrates the utility of the aniline group for coupling reactions, complementing the reactivity of the terminal alkyne. This acylation chemistry is a cornerstone of many synthetic routes, including the synthesis of complex pharmaceutical compounds. nih.gov

Formation of Imines and Schiff Bases

Integration into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. cdnsciencepub.comscholaris.ca The dual functionality of this compound and its derivatives makes it an ideal candidate for MCRs.

Derivatives like 2-(prop-2-yn-1-yloxy)benzaldehyde have been utilized in four-component, one-pot syntheses. cdnsciencepub.comcdnsciencepub.com In a typical sequence, an enolizable ketone, malononitrile, and a 4-(prop-2-yn-1-yloxy)benzaldehyde derivative react to form a dicyanoaniline intermediate. cdnsciencepub.comscholaris.ca This intermediate, still possessing the reactive propargyl group, is then subjected to an in situ CuAAC click reaction with an azide to generate complex dicyanoaniline-anchored triazole products in a single operation. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Another example involves a gold-catalyzed four-component reaction using 2-(prop-2-yn-1-yloxy)benzaldehyde, a substituted amine, cyclohexyl isocyanide, and an azide source (TMSN₃). semanticscholar.org This reaction proceeds through the formation of an imine, which then undergoes further additions to construct a tetrazole-containing final product, highlighting the seamless integration of the aniline (via imine formation) and alkyne functionalities within an MCR framework. semanticscholar.org

| MCR Type | Key Components | Catalyst | Key Intermediate | Final Product | Reference |

| Four-component | Ketone, Malononitrile, Propargyloxybenzaldehyde, Azide | NaOH, then CuSO₄/Na-Ascorbate | Dicyanoaniline | Dicyanoaniline-anchored Triazole | cdnsciencepub.comcdnsciencepub.comscholaris.ca |

| Ugi-type Four-component | 2-(prop-2-yn-1-yloxy)benzaldehyde, Aniline, Isocyanide, TMSN₃ | Au(PPh₃)OTf | Imine | N-((1-cyclohexyl-1H-tetrazol-5-yl)(phenyl)methyl)benzenamine | semanticscholar.org |

Applications and Functional Material Development

Medicinal Chemistry Applications as a Synthetic Building Block

In medicinal chemistry, the compound serves as a key intermediate for constructing complex molecular architectures that are often the core of bioactive agents.

The dual functionality of 2-(Prop-2-yn-1-yloxy)aniline allows for its elaboration into various heterocyclic systems, which are prominent in many pharmaceuticals.

Quinoxalines and quinolines are bicyclic heterocyclic scaffolds known for a wide range of pharmacological activities. The potential of this compound as a precursor for such structures has been explored. In one study, this compound was synthesized to investigate its cyclization into oxygen-containing heterocycles. However, under treatment with stannous chloride (SnCl₂·2H₂O), it did not convert to a cyclized product, highlighting the specific catalytic conditions required for such transformations.

While direct cyclization of the title compound can be challenging, the strategic value of the propargyloxy-aniline framework is evident in related syntheses. For instance, derivatives like 2-(prop-2-ynyloxy)benzaldehyde are successfully used to create complex fused quinoxaline (B1680401) systems. In an Indium(III) chloride-catalyzed one-pot reaction, 2-(prop-2-ynyloxy)benzaldehyde reacts with 2-(1H-pyrrol-1-yl)aniline to form benzo rasayanjournal.co.innih.govCurrent time information in Bangalore, IN.nih.govoxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines, demonstrating how the propargyl group participates in forming advanced heterocyclic structures. Similarly, the propargylation of 2-hydroxyquinoline-3-carbaldehyde (B113261) is a key step in synthesizing (E)-N-benzylidene-2-(prop-2-yn-1-yloxy)quinolin-3-amine derivatives, which show interesting optical properties. nih.gov

These examples underscore the role of the propargyloxy-aromatic moiety, as found in this compound, as a foundational element for building quinoline (B57606) and quinoxaline-based molecules.

Table 1: Synthesis of Quinoxaline and Quinoline-Related Scaffolds

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Research Finding |

| This compound | SnCl₂·2H₂O | Oxygen-heterocycle | No cyclized scaffold was formed under these specific conditions. |

| 2-(Prop-2-ynyloxy)benzaldehyde, 2-(1H-pyrrol-1-yl)aniline | InCl₃ | Benzooxazepino-fused Quinoxaline | Successful one-pot synthesis of a complex, multi-fused quinoxaline system. |

| 2-Hydroxyquinoline-3-carbaldehyde | Propargyl bromide, NaOH | 2-(Prop-2-yn-1-yloxy)quinoline derivative | Key intermediate for further functionalization into quinoline-based imines. nih.gov |

The terminal alkyne group of this compound is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and specific method for creating 1,4-disubstituted 1,2,3-triazole rings. This strategy, known as molecular hybridization, links the aniline (B41778) or quinoline scaffold to other pharmacophores, potentially leading to compounds with enhanced or novel biological activities.

The synthesis of quinoline-triazole hybrids often involves a precursor like 7-chloro-4-(prop-2-yn-1-yloxy)quinoline, which is reacted with various organic azides. future-science.com The resulting triazole ring acts as a stable and robust linker, connecting the quinoline core to other molecular fragments. mdpi.com This methodology has been widely used to generate large libraries of hybrid molecules for biological screening. For example, 1-phenyl-3-[2-(prop-2-yn-1-yloxy)-phenyl substituted]-1H-pyrazole-4-carbaldehydes have been synthesized and subsequently reacted with sodium azide (B81097) to produce triazole-based derivatives. rsc.org

Table 2: Synthesis of Triazole-Containing Hybrids via Click Chemistry

| Alkyne Precursor | Azide Partner | Catalyst System | Product | Application/Significance |

| 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-Azidosulfonamides | CuSO₄·5H₂O, Sodium Ascorbate | Sulfonamide-tethered quinoline-triazole hybrids | Synthesis of potential antimalarial agents. future-science.com |

| 2-(Prop-2-yn-1-yloxy)benzaldehyde | Aryl azides | Cu(I) | 1,4-Disubstituted-1,2,3-triazoles | Synthesis of potential antiviral agents against HSV-1. researchgate.net |

| Propargylated pyrazole (B372694) derivative | Sodium azide | N/A (followed by other steps) | Triazole-pyrazole hybrids | Synthesis of compounds with potential antifungal activity. rsc.org |

The heterocyclic scaffolds derived from this compound are of significant interest in the search for new anti-infective and antiviral drugs. The hybridization of quinoline and triazole moieties, in particular, has yielded compounds with promising biological profiles. nih.gov

Several studies have demonstrated the potent antimicrobial and antiviral activities of these hybrids. Quinoline-1,2,3-triazole-aniline hybrids have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and HIV-1. mdpi.com One compound from such a study proved to be nine times more active than the reference drug AZT against HIV-1. mdpi.com Other quinoline-triazole hybrids have shown potential as antimalarial agents. nih.gov

Furthermore, intermediates and derivatives closely related to the title compound have been screened for bioactivity. A study on triazole/quinoline hybrids found that ((prop-2-yn-1-yloxy)methyl)benzene intermediates exhibited significant antifungal activity against Saccharomyces cerevisiae. nih.gov In another investigation, triazoles derived from 2-(prop-2-yn-1-yloxy)benzaldehyde were found to be active against Herpes Simplex Virus-1 (HSV-1). researchgate.net These findings highlight the utility of the propargyloxy-aromatic core in developing new therapeutic agents.

Design and Synthesis of Heterocyclic Scaffolds for Bioactive Molecules

Quinoxaline and Quinoline Derivatives

Applications in Materials Science and Advanced Organic Materials

Beyond medicine, the reactivity of this compound is being harnessed to create advanced organic materials with novel electronic and physical properties.

A notable application in materials science is the use of this compound as a monomer for the fabrication of conjugated polymer structures. rsc.org In a technique known as parallelized biocatalytic scanning probe lithography, atomic force microscopy probes functionalized with the enzyme horseradish peroxidase are used to initiate the polymerization of the aniline monomer directly onto a surface with nanoscale precision. rsc.orgdntb.gov.ua

This method allows for the additive, "bottom-up" construction of polyaniline features on substrates like silicon oxide and gold. rsc.org The enzymatic catalysis offers high chemoselectivity under mild conditions. nih.govwikipedia.org The resulting polymer, poly(this compound), is of interest for its potential in organic electronics. rsc.org A key advantage of using this specific monomer is that the propargyl groups remain intact on the polymer backbone. These alkyne functionalities can then be used for post-lithography chemical derivatization, for instance, via the same "click" chemistry used in medicinal applications, allowing for the covalent attachment of other molecules to the polymer surface. rsc.org

Development of Dicyanoaniline-Anchored Structures with Enhanced Photophysical Properties

The functionalization of this compound opens avenues for the creation of novel dicyanoaniline-anchored structures with potentially enhanced photophysical properties. The key to this is the terminal alkyne group (prop-2-yn-1-yloxy), which serves as a versatile handle for post-synthetic modification, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Research into related compounds, such as those derived from 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209), demonstrates a robust strategy for building complex fluorescent molecules. cdnsciencepub.comscholaris.cacdnsciencepub.com A four-component, one-pot synthesis has been developed where an enolizable cyclic ketone, malononitrile, and a propargyloxy-functionalized benzaldehyde (B42025) derivative react to form a dicyanoaniline product. cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net This intermediate, still bearing the reactive propargyl group, can then undergo an in-situ click reaction with an azide to yield dicyanoaniline-anchored triazoles. cdnsciencepub.comscholaris.cacdnsciencepub.com While these studies are ongoing and detailed photophysical data for the specific derivatives of this compound are still under investigation, the approach highlights a pathway to novel fluorophores. cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net

The dicyanoaniline moiety itself is a well-established fluorophore, and by anchoring it to other molecular systems via the triazole link formed from the propargyl group, it is possible to modulate its electronic and photophysical properties. This can lead to the development of new materials for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The synthesis of these complex heterocyclic systems in a one-pot reaction is efficient and allows for the generation of a library of compounds with diverse functionalities. cdnsciencepub.com

| Reactant Type | Example | Role in Synthesis | Reference |

| Propargylated Precursor | 4-(prop-2-yn-1-yloxy)benzaldehyde | Provides the alkyne for click reaction and forms the dicyanoaniline core. | cdnsciencepub.comscholaris.cacdnsciencepub.com |

| Ketone | Various enolizable cyclic ketones | Forms part of the dicyanoaniline backbone. | cdnsciencepub.comscholaris.cacdnsciencepub.com |

| Dinitrile | Malononitrile | Source of the cyano groups in the dicyanoaniline structure. | cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net |

| Azide | Various organic azides | Reacts with the propargyl group in the click reaction to form the triazole anchor. | scholaris.ca |

Contribution to Supramolecular Architecture

The molecular structure of this compound is well-suited for the construction of ordered supramolecular architectures through non-covalent interactions. The key features facilitating this are the aromatic ring, the amino group, and the terminal alkyne, all of which can participate in hydrogen bonding and π-stacking interactions.

A study on the closely related compound, 3-(prop-2-yn-1-yloxy)phthalonitrile, provides significant insight into the potential supramolecular behavior. researchgate.net In the crystalline state, this molecule forms centrosymmetric dimers through pairs of C–H···N interactions between the acetylenic C-H and a cyano nitrogen atom. researchgate.net These dimers are further linked into a "supramolecular tape" structure, again via C–H···N hydrogen bonds. researchgate.net This demonstrates the capacity of the propargyloxy group to direct the self-assembly of molecules into well-defined, extended networks.

The aniline moiety in this compound introduces additional possibilities for hydrogen bonding through the N-H bonds of the amino group. This, in conjunction with the potential for π-π stacking of the benzene (B151609) rings, allows for the formation of complex and stable three-dimensional networks. The exploration of noncovalent interactions is crucial for understanding the crystal packing and the resulting properties of the material. acs.org The ability to form such ordered assemblies is fundamental to the field of crystal engineering, where the goal is to design solids with specific functionalities based on predictable intermolecular interactions.

| Interaction Type | Participating Groups | Resulting Structure | Reference |

| C–H···N Hydrogen Bond | Acetylenic C-H and aromatic nitrogen | Dimer formation and extension into tapes. | researchgate.net |

| N–H···O/N Hydrogen Bond | Aniline N-H and oxygen/nitrogen atoms | Potential for linking molecules into sheets or chains. | |

| π-π Stacking | Aromatic rings | Stabilization of layered structures. |

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise atomic and molecular structure of 2-(Prop-2-yn-1-yloxy)aniline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the aromatic protons of the aniline (B41778) ring appear as a multiplet in the range of δ 6.17-7.26 ppm. The methylene (B1212753) protons (CH₂) adjacent to the oxygen atom show a doublet at approximately δ 4.75-4.81 ppm. The acetylenic proton (≡C-H) typically appears as a triplet around δ 2.53-3.61 ppm. The amine (NH₂) protons can be observed as a broad singlet. plos.orgbeilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum offers insight into the carbon skeleton of the molecule. The aromatic carbons of this compound exhibit signals in the downfield region of the spectrum. The carbon attached to the oxygen atom and the carbon bearing the amino group show distinct chemical shifts. The carbons of the propargyl group are also characteristic, with the acetylenic carbons appearing in the mid-range of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | DMSO-d₆ | 6.99 (d, J = 8.5 Hz, 1H, Ar-H), 6.38 (d, J = 2.1 Hz, 1H, Ar-H), 6.17 (dd, J = 8.5, 2.2 Hz, 1H, Ar-H), 5.29 (s, 2H, NH₂), 4.75 (d, J = 2.0 Hz, 2H, OCH₂), 3.61 (s, 1H, ≡C-H) beilstein-journals.org |

| 4-Bromo-2-methyl-N,N-di(prop-2-ynyl)aniline | CDCl₃ | 7.20 (d, J = 1.96 Hz, 1H, Ar-H), 7.14–7.05 (m, 1H, Ar-H), 6.58 (d, J = 9 Hz, 1H, Ar-H), 3.94 (d, J = 2.4 Hz, 2H, CH₂), 2.71 (t, 1H, ≡C-H), 2.18 (s, 3H, CH₃), 1.18 (s, 1H, NH) plos.org |

| 2-Bromo-4-methyl-N-(prop-2-ynyl)aniline | CDCl₃ | 7.26 (s, 1H, Ar-H), 6.98–6.91 (m, 1H, Ar-H), 6.64 (d, J = 8 Hz, 1H, Ar-H), 3.96–3.90 (m, 4H, CH₂), 2.22 (t, 2H, ≡C-H), 1.55 (s, 3H, CH₃) plos.org |

| 1-(Prop-2-ynyloxy)naphthalene | CDCl₃ | 7.77–7.73 (m, 3H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 7.18–7.09 (m, 1H, Ar-H), 4.80 (d, J = 2.0 Hz, 2H, CH₂), 2.53 (t, 1H, ≡C-H) plos.org |

| 2-(Prop-2-ynyloxy)naphthalene | CDCl₃ | 7.82–6.75 (m, 7H, Ar-H), 4.81 (d, J = 2.07 Hz, 2H, CH₂), 3.01 (t, 1H, ≡C-H) plos.org |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of N-(2-propynyl)anilines, the loss of a hydrogen atom from the molecular ion can lead to the base peak. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments.

Table 2: Mass Spectrometry Data for Related Propargyl Compounds

| Compound | Ionization Mode | Observed m/z | Fragment(s) |

| 4-Bromo-2-methyl-N,N-di(prop-2-ynyl)aniline | EIMS | 224 [M-H]⁻ | 184 [M-CH₂CCH]⁻, 144 [M-Br]⁻, 106 [M-CH₂CCH and Br]⁻ plos.org |

| 2-Bromo-4-methyl-1-(prop-2-ynyloxy)benzene | EIMS | 224 [M-H]⁻ | 186 [M-CH₂CCH]⁻, 145 [M-Br]⁻, 107 [M-CH₂CCH and Br]⁻ plos.org |

| 2,4-Dibromo-1-(prop-2-ynyloxy)benzene | EIMS | 289 [M-H]⁻ | 221 [M-CH₂CCH and CO]⁻, 207 [M-Br]⁻, 149 [M-OCH₂CCH and Br]⁻ plos.org |

| 2-(Prop-2-ynyloxy)naphthalene | EIMS | 182 [M-H]⁻ | 143 [M-CH₂CCH]⁻, 115 [M-CH₂CCH and CO]⁻, 77 [M-benzene and OCH₂CCH]⁻ plos.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the primary amine. The C≡C-H stretching of the terminal alkyne is observed as a sharp band around 3200-3300 cm⁻¹, while the C≡C stretch appears as a weaker band around 2100-2200 cm⁻¹. The C-O-C stretching of the ether linkage is typically found in the region of 1200-1000 cm⁻¹. researchgate.netsemanticscholar.orgnih.gov

Table 3: Characteristic IR Absorption Bands for 2-(Prop-2-yn-1-yloxy)benzaldehyde

| Functional Group | Wavenumber (cm⁻¹) |

| Acetylenic C-H | 3269 |

| Alkyne C≡C | 2116 |

| Carbonyl C=O | 1680 |

| Ether C-O | 1263 |

| Data from a related compound, 2-(Prop-2-yn-1-yloxy)benzaldehyde, for illustrative purposes of the propargyl ether functional groups. chemprob.org |

Mass Spectrometry (MS and HRMS)

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.orgrsc.org For this compound, a common stationary phase is silica (B1680970) gel F-254. mdpi.com The choice of eluent system is crucial for achieving good separation. A mixture of heptanes and ethyl acetate, often in a 3:1 ratio, has been reported to be effective. rsc.orgrsc.org The compound's Rf value (retardation factor) will depend on the specific solvent system used.

For the purification of larger quantities of this compound, column chromatography is the preferred method. rsc.org Silica gel is commonly used as the stationary phase. beilstein-journals.orgrsc.orgrsc.org The selection of the mobile phase is guided by prior TLC analysis. A gradient elution system, for example, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate, can effectively separate the desired compound from impurities. rsc.orgrsc.orgbeilstein-journals.org

Thin Layer Chromatography (TLC)

Theoretical and Computational Chemistry Approaches

Advanced computational methods provide profound insights into the electronic structure, reactivity, and transformation pathways of this compound and its derivatives. These theoretical approaches are indispensable for rationalizing experimental observations and guiding the design of new synthetic strategies.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for elucidating the complex mechanisms of reactions involving ortho-alkynylaryl ethers and amines. For derivatives of this compound, DFT calculations have been instrumental in understanding reaction pathways that are otherwise difficult to probe experimentally.

A notable application of DFT is in clarifying the mechanism of base-mediated cyclization reactions. acs.orgacs.org In the synthesis of imidazole-fused 1,4-benzoxazepines from terminal alkyne substrates related to this compound, unexpected isomeric products were observed. acs.orgacs.org DFT calculations were employed to unravel the underlying mechanism, suggesting that the reaction does not proceed via a simple intramolecular cyclization. Instead, a more complex pathway involving an intermolecular O-to-N propargyl group transfer is favored. acs.orgacs.org

The proposed mechanism, supported by DFT calculations, involves the deprotonation of an acidic N-H proton by a base, followed by an intermolecular nucleophilic attack of the resulting anion on the propargyl group of another substrate molecule. acs.org This key propargyl transfer step leads to a new intermediate which then undergoes a favorable 7-exo-dig cyclization. acs.orgacs.org

Computational studies have quantified the energetics of these pathways. For a representative substrate, the activation free energy for the crucial intermolecular propargyl transfer was calculated, revealing it to be a kinetically feasible process. acs.org These findings highlight the ability of DFT to not only rationalize the formation of unexpected products but also to map out the entire potential energy surface of the reaction, identifying key intermediates and transition states. acs.org

Table 1: Calculated Activation Free Energy for Propargyl Transfer This table presents the calculated activation free energy for the key intermolecular propargyl transfer step in the base-mediated reaction of a benzimidazole (B57391) substrate derived from a propargyloxy aniline scaffold. The calculation was performed at the PCM/M06–2X/6–311++G(d,p)//M06–2X/6–31+G(d,p) level in DMF. acs.org

| Reaction Step | Relative Activation Free Energy (kcal/mol) |

| Intermolecular Propargyl Transfer | +3.2 |

Data sourced from studies on related benzimidazole derivatives. acs.orgacs.org

Molecular Modeling of Reactivity and Selectivity

Molecular modeling, encompassing techniques like DFT, is crucial for understanding and predicting the reactivity and selectivity of molecules like this compound in various transformations, particularly in metal-catalyzed reactions.

Gold(I)-catalyzed cycloisomerization reactions of related ortho-(propargyloxy)arene systems demonstrate how subtle changes in substrate structure can dramatically influence reaction outcomes. researchgate.net Molecular modeling has been used to investigate how different substituents on the aromatic ring control the reaction pathway, leading to divergent product formation. researchgate.net DFT calculations have elucidated the transition states for competing pathways, explaining why a substrate with one substituent might yield an allene (B1206475) product while another with a different substituent exclusively forms a 2H-chromene. researchgate.net These models reveal that both electronic and steric effects of the substituents influence the energy barriers of the competing reaction channels. researchgate.net

Furthermore, computational studies are essential for explaining regioselectivity in intramolecular cyclizations, such as the preference for exo versus endo ring closure. scirp.org General principles derived from computational models of radical cyclizations show that the preference for forming five-membered rings (exo cyclization) over six-membered rings (endo cyclization) can be attributed to lower energy transition states, which are influenced by conformational and steric factors. scirp.org In the context of this compound, the aniline nitrogen and the ether oxygen can act as internal nucleophiles, attacking the gold-activated alkyne. Molecular modeling can predict the selectivity of this initial cyclization step, which is a key challenge in designing cascade reactions. kyoto-u.ac.jp

The choice of catalyst is another critical factor governing selectivity. For instance, in gold-catalyzed cascade cyclizations of 2-alkynyl-N-propargylanilines, different gold catalysts can lead to varying yields of the desired product. kyoto-u.ac.jp Molecular modeling can help rationalize these differences by examining the interaction between the substrate and the catalyst's ligands, providing insight into how the electronic and steric properties of the catalyst influence its activity and the selectivity of the transformation.

Future Research Directions and Perspectives

Exploration of Diverse Catalytic Systems for Enhanced Reactivity

The transformation of 2-(prop-2-yn-1-yloxy)aniline and its derivatives is often dependent on the catalytic system employed. While some success has been achieved, there is a clear need to explore a wider range of catalysts to enhance reaction efficiency, selectivity, and scope. Future research should focus on:

Main Group Metal Catalysis: Preliminary studies have shown that main group metal chlorides, such as tin(II) chloride and indium(III) chloride, can catalyze the cyclization of related N-propargyl aniline (B41778) derivatives. rsc.orgrsc.org However, these systems have not been effective for the cyclization of this compound itself under the tested conditions. rsc.orgrsc.orgjku.at Further investigation into different main group metals, ligand modifications, and reaction conditions is warranted to unlock their potential for activating the alkynyloxy moiety.

Transition Metal Catalysis: Copper-catalyzed reactions are common in the synthesis and transformation of related compounds. mdpi.commdpi.com Expanding the repertoire to include other transition metals like palladium, gold, and rhodium could lead to novel reaction pathways and improved yields. For instance, palladium-on-carbon (Pd/C) has been used in the reduction of a related nitro compound to an aniline derivative. acs.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. researchgate.net Investigating chiral phosphoric acids, amines, or other organocatalysts for the transformation of this compound could provide enantioselective routes to valuable chiral heterocycles. researchgate.net

Photocatalysis: Visible-light-driven photocatalysis offers a green and efficient method for generating reactive intermediates under mild conditions. researchgate.net Exploring the use of photosensitizers to initiate radical-mediated transformations of this compound could lead to the discovery of unprecedented reactions. researchgate.netresearchgate.net

A comparative table of potential catalytic systems is presented below.

| Catalytic System | Potential Advantages | Current Limitations for this compound |

| Main Group Metals (Sn, In) | Lewis acidity, potential for unique reactivity | Ineffective for cyclization under tested conditions rsc.orgrsc.orgjku.at |

| Transition Metals (Cu, Pd, Au) | High efficiency, diverse reactivity, well-established | May require specific ligands and conditions |

| Organocatalysts | Potential for high enantioselectivity, metal-free | Catalyst design can be challenging |

| Photocatalysts | Mild reaction conditions, green approach, unique radical pathways | Substrate scope may be limited |

Investigation of Unexplored Reactivity Patterns and Transformation Pathways for ortho-Alkynyloxyanilines

The unique arrangement of the aniline and propargyl ether functionalities in this compound suggests a rich and largely unexplored reactivity landscape. Future work should aim to uncover and understand new transformation pathways.

Key areas for investigation include:

Intramolecular Cyclization Reactions: While some cyclization attempts have been unsuccessful, this remains a primary area of interest. rsc.orgjku.at Different modes of cyclization, such as 6-endo-dig or 6-exo-dig, could be targeted depending on the catalyst and reaction conditions. rsc.org The goal is to form various heterocyclic scaffolds, which are prevalent in bioactive molecules.

Multicomponent Reactions: Incorporating this compound or its precursors into multicomponent reactions, where three or more reactants combine in a single step, could rapidly generate molecular complexity. mdpi.comnih.gov For example, variations of the Kabachnik-Fields reaction using related alkynyl aldehydes have proven successful. nih.gov

Radical-Mediated Transformations: The generation of radical species from the alkyne or aniline moieties can initiate cascade reactions, leading to the construction of intricate molecular frameworks. researchgate.net Photo-induced reactions are a promising avenue for exploring this type of reactivity. researchgate.net

Click Chemistry: The terminal alkyne in this compound makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This can be used to link the molecule to other building blocks or biomolecules. mdpi.com

Rational Design and Synthesis of Diverse Bioactive and Functional Molecular Libraries

The structural motif of this compound serves as a valuable starting point for the creation of libraries of compounds with potential biological or material science applications. mdpi.com

Future research in this area should involve:

Synthesis of Bioactive Heterocycles: Many nitrogen- and oxygen-containing heterocyclic compounds exhibit a wide range of biological activities. By developing successful cyclization strategies for this compound, libraries of benzoxazines, quinolines, and other heterocyclic systems can be synthesized and screened for medicinal properties, such as anticancer or antimicrobial effects. ffhdj.com

Development of Molecular Probes and Imaging Agents: The propargyl group allows for the straightforward attachment of fluorophores or other reporter groups via click chemistry. mdpi.com This enables the design of molecular probes to study biological processes or for use in biomedical imaging.

Creation of Functional Materials: The rigid structure that can be derived from ortho-alkynyloxyanilines makes them interesting building blocks for functional organic materials. Research could focus on synthesizing novel ligands for catalysis, organic light-emitting diodes (OLEDs), or other materials with specific electronic or photophysical properties.

Sustainable and Green Chemistry Methodologies for Synthesis and Transformation

Aligning the synthesis and transformation of this compound with the principles of green chemistry is a critical future direction. ijnc.iroaepublish.commanuscriptpoint.com This involves developing environmentally benign and efficient chemical processes.

Key strategies to be explored include:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF with more environmentally friendly alternatives such as water, ethanol (B145695), or ionic liquids is a primary goal. mdpi.comutrgv.edu

Catalyst Reusability: Developing heterogeneous or supported catalysts that can be easily recovered and reused would significantly improve the sustainability of the synthetic processes. mdpi.com

Atom Economy: Designing reactions, such as addition or multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. oaepublish.com

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or mechanochemistry can reduce reaction times and energy consumption compared to conventional heating. utrgv.edu

The table below summarizes green chemistry approaches applicable to the synthesis and transformation of this compound.

| Green Chemistry Principle | Application in this compound Chemistry |

| Safer Solvents and Auxiliaries | Replace traditional solvents with water, bio-solvents, or conduct solvent-free reactions. mdpi.comutrgv.edu |

| Design for Energy Efficiency | Utilize microwave-assisted synthesis or photocatalysis to reduce energy consumption. oaepublish.comutrgv.edu |

| Catalysis | Employ reusable heterogeneous catalysts or highly efficient organocatalysts to minimize waste. researchgate.netmdpi.com |

| Atom Economy | Focus on addition and multicomponent reactions to maximize the incorporation of starting materials. nih.govoaepublish.com |

By pursuing these future research directions, the scientific community can fully unlock the synthetic potential of this compound, paving the way for new discoveries in catalysis, reaction methodology, and the creation of valuable molecules for a wide range of applications.

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-(Prop-2-yn-1-yloxy)aniline with high yield and purity?

Answer:

The synthesis typically involves propargylation of 2-aminophenol using propargyl bromide under alkaline conditions. A recommended protocol includes:

- Dissolving 2-aminophenol in DMF with K₂CO₃ (1.2 eq) to generate the oxyanion intermediate.

- Adding propargyl bromide (1.0 eq) and stirring at room temperature for 2–4 hours.

- Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1).

- Quenching with ice-water, extracting with ethyl acetate, and drying over Na₂SO₄.

- Yields >85% are achievable with minimal byproducts when using anhydrous DMF and controlled stoichiometry .

Basic: How can spectroscopic methods confirm the structural integrity of this compound?

Answer:

Key spectroscopic characterization includes:

- ¹H NMR : Peaks for the propargyl group (δ ~2.5 ppm for terminal alkyne proton, δ ~4.7 ppm for -OCH₂C≡CH).

- ¹³C NMR : Alkyne carbons (δ ~75–80 ppm for sp-hybridized carbons).

- HRMS : Molecular ion peak matching the theoretical mass (e.g., m/z 148.0762 for [M+H]⁺).

- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C≡C (~2100 cm⁻¹).

Cross-referencing with published data ensures accuracy .

Advanced: How can contradictory crystallographic data for derivatives of this compound be resolved?

Answer:

Discrepancies in crystallographic data often arise from twinning, disordered solvent, or incomplete refinement. Mitigation strategies include:

- Using SHELXL for high-resolution refinement with anisotropic displacement parameters.

- Applying the TWIN/BASF commands in SHELX for twinned crystals.

- Validating hydrogen bonding networks with WinGX/ORTEP for geometric accuracy.

Example: Refinement of 4-(Prop-2-yn-1-yloxy)benzene derivatives required iterative cycles with R-factor convergence <5% .

Advanced: What experimental designs optimize the reactivity of the propargyl group in click chemistry applications?

Answer:

For copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) in DCM/water mixtures.

- Optimize temperature (25–60°C) to balance reaction rate and side-product formation.

- Monitor regioselectivity via LC-MS; triazole formation is confirmed by diagnostic peaks at m/z ~210–250 ([M+H]⁺).

- Example: 1,4-disubstituted triazoles from 2-(Prop-2-yn-1-yloxy)naphthalene achieved 92% yield under these conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution).

- First Aid : Immediate rinsing with water for 15 minutes upon exposure; consult medical help for methemoglobinemia risks (linked to aniline toxicity) .

Advanced: How do electronic effects influence the nucleophilic reactivity of the aniline moiety in this compound?

Answer:

- Electron-withdrawing propargyl group reduces electron density on the NH₂ group, decreasing nucleophilicity.

- Substitution at the para position (e.g., NO₂) further lowers reactivity, while electron-donating groups (e.g., OMe) restore it.

- Computational studies (DFT) show HOMO localization on the propargyl oxygen, directing electrophilic attacks to the alkyne region .

Basic: What purification methods are effective for isolating this compound post-synthesis?

Answer:

- Flash Chromatography : Silica gel column with n-hexane:ethyl acetate (4:1) gradient.

- Recrystallization : Use ethanol/water mixtures (70:30) to obtain crystalline solids.

- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Advanced: How can discrepancies in catalytic reaction yields be systematically addressed?

Answer:

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Cu), solvents (DMF vs. THF), and temperatures.

- Kinetic Analysis : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps.

- Example: Propargyl ether formation under Pd catalysis gave 70% yield in THF vs. 45% in DMF due to solvent coordination effects .

Advanced: What computational tools predict the photophysical properties of this compound derivatives?

Answer:

- TD-DFT : Simulates UV-Vis spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular Dynamics : Assesses solvent effects on fluorescence quantum yield.

- Validation against experimental λmax (e.g., 320 nm in acetonitrile) confirms accuracy .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.